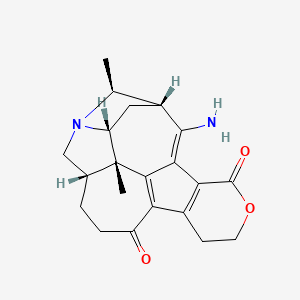
7-Hydroxyceratinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxyceratinamine is a natural product found in Suberea and Aplysinella with data available.
Scientific Research Applications
Discovery and Structural Analysis
7-Hydroxyceratinamine was first isolated from a Micronesian sponge, Aplysinella sp., alongside other compounds. Its unique structure, featuring a cyanoformamide moiety, was identified through spectroscopic analysis, highlighting its novelty in natural product chemistry (Fu & Schmitz, 1999).
Neuropharmacological Research
Research on serotonin receptors, specifically 5-HT(7) receptors, has suggested their involvement in various neurological conditions. The biological activity of ligands for these receptors, which may include compounds structurally related to 7-Hydroxyceratinamine, indicates potential applications in studying the pathogenesis of epilepsy, mental disorders, and other central nervous system processes. This research opens avenues for therapeutic alternatives and better understanding of CNS disorders (Yang et al., 2012), (Matthys et al., 2011).
Ocular Pharmacology
In ocular pharmacology, compounds similar to 7-Hydroxyceratinamine, such as 7-Methylxanthine, have been studied for their effects on eye conditions like myopia. The underlying mechanisms of these compounds in modulating eye growth and their interactions with neurotransmitter systems like dopamine are of significant interest (Liu et al., 2019).
properties
Product Name |
7-Hydroxyceratinamine |
|---|---|
Molecular Formula |
C13H15Br2N3O3 |
Molecular Weight |
421.08 g/mol |
IUPAC Name |
N-[3-[4-(2-amino-1-hydroxyethyl)-2,6-dibromophenoxy]propyl]-1-cyanoformamide |
InChI |
InChI=1S/C13H15Br2N3O3/c14-9-4-8(11(19)6-16)5-10(15)13(9)21-3-1-2-18-12(20)7-17/h4-5,11,19H,1-3,6,16H2,(H,18,20) |
InChI Key |
BKBCHPBOYFBMRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OCCCNC(=O)C#N)Br)C(CN)O |
synonyms |
7-hydroxyceratinamine hydroxyceratinamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 3-(aminomethyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-, (5R,6S)-](/img/structure/B1254146.png)



![5-(3,12,14-trihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pyran-2-one](/img/structure/B1254154.png)



